molecular formula C18H26N2O2S B14931771 2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14931771
M. Wt: 334.5 g/mol
InChI Key: TYUNODUISLXHCH-UHFFFAOYSA-N
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Description

2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by its unique structure, which includes a cyclopentylpropanoyl group, a tetrahydrobenzothiophene ring, and a carboxamide group

Preparation Methods

The synthesis of 2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Cyclopentylpropanoyl Group: This step involves the reaction of cyclopentylpropanoic acid with thionyl chloride to form cyclopentylpropanoyl chloride.

    Amidation Reaction: The cyclopentylpropanoyl chloride is then reacted with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thiophene ring positions using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[(3-Cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include other thiophene carboxamides and related heterocyclic compounds. These compounds may share similar structural features but differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Some similar compounds include:

Properties

Molecular Formula

C18H26N2O2S

Molecular Weight

334.5 g/mol

IUPAC Name

2-(3-cyclopentylpropanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H26N2O2S/c1-11-6-8-13-14(10-11)23-18(16(13)17(19)22)20-15(21)9-7-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H2,19,22)(H,20,21)

InChI Key

TYUNODUISLXHCH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCC3CCCC3

Origin of Product

United States

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